C16-PAF Exhibits 6-Fold Higher PAFR Binding Affinity Than C18-PAF on Human Platelets
In a competitive radioligand binding assay using [3H]-1-O-octadecyl-Paf-acether on washed human platelets, unlabelled (R)-C16-PAF inhibited radioligand binding with an IC50 of 0.08 ± 0.01 nM, compared to (R)-C18-PAF with an IC50 of 0.48 ± 0.03 nM, representing an approximately 6-fold higher receptor affinity for the C16 species [1]. The racemic (RS)-C18-PAF was even less potent (IC50 1.06 ± 0.19 nM), and lyso-C18-PAF showed no inhibition at 3.0–300 nM, confirming that both chain length and stereochemistry critically determine PAFR engagement [1].
| Evidence Dimension | PAFR competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.08 ± 0.01 nM (C16-PAF, R-enantiomer) |
| Comparator Or Baseline | C18-PAF (R-enantiomer): IC50 = 0.48 ± 0.03 nM; C18-PAF (racemic): IC50 = 1.06 ± 0.19 nM; Lyso-C18-PAF: no inhibition at 3.0–300 nM |
| Quantified Difference | ~6-fold higher affinity for C16-PAF vs. C18-PAF (R-enantiomer); ~13-fold vs. racemic C18-PAF |
| Conditions | [3H]-Paf-acether competitive binding; washed human platelets; in vitro |
Why This Matters
This 6-fold affinity difference means that substituting C18-PAF for C16-PAF in PAFR binding assays will produce systematically right-shifted competition curves and may mislead SAR interpretation if the molecular species is not controlled.
- [1] Tuffin DP, Davey A, Dyer RL, James KC, Machin SJ, Wade PJ. Specific binding of [3H]-1-O-octadecyl Paf-acether to washed human platelets. Adv Exp Med Biol. 1985;192:83-88. doi:10.1007/978-1-4615-9442-0_7. PMID: 3834789. View Source
